molecular formula C13H11ClO2 B6306199 2-Chloro-4-(4-methoxyphenyl)phenol CAS No. 85972-64-1

2-Chloro-4-(4-methoxyphenyl)phenol

Cat. No.: B6306199
CAS No.: 85972-64-1
M. Wt: 234.68 g/mol
InChI Key: VTTLALIYIIFAAZ-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methoxyphenyl)phenol is an organic compound with the molecular formula C13H11ClO2. It is a derivative of phenol, characterized by the presence of a chlorine atom and a methoxy group attached to the aromatic ring. This compound is known for its antimicrobial properties and is used in various applications, including healthcare and personal care products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced synthetic techniques to ensure high yield and purity. The process typically includes the preparation of raw materials, followed by the coupling reaction and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-methoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-4-(4-methoxyphenyl)phenol has a wide range of scientific research applications:

Mechanism of Action

The antimicrobial activity of 2-Chloro-4-(4-methoxyphenyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism involves the targeting of membrane proteins and lipids, disrupting the normal function of the microbial cell .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(4-chloro-2-methoxyphenyl)phenol: Similar in structure but with an additional chlorine atom.

    2-Chloro-4-methylphenol: Differing by the presence of a methyl group instead of a methoxy group.

Uniqueness

2-Chloro-4-(4-methoxyphenyl)phenol is unique due to its specific combination of chlorine and methoxy substituents, which confer distinct antimicrobial properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring effective microbial inhibition .

Properties

IUPAC Name

2-chloro-4-(4-methoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-16-11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTLALIYIIFAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514801
Record name 3-Chloro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85972-64-1
Record name 3-Chloro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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